
N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is used in various applications, including dyes and pigments, due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE typically involves the diazotization of 2-naphthylamine followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Widely used in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE involves its interaction with molecular targets through its azo group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
ANILINE, N,N-DIMETHYL-: A simpler analog without the azo group.
2-NAPHTHYLAMINE: A precursor in the synthesis of the target compound.
AZOBENZENE: Another azo compound with different substituents on the aromatic rings.
Uniqueness: N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE is unique due to its specific structure, which combines the properties of aniline, dimethylaniline, and 2-naphthylazo groups. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, especially in the field of dyes and pigments.
Propriétés
Numéro CAS |
613-65-0 |
|---|---|
Formule moléculaire |
C18H17N3 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(naphthalen-2-yldiazenyl)aniline |
InChI |
InChI=1S/C18H17N3/c1-21(2)18-11-9-16(10-12-18)19-20-17-8-7-14-5-3-4-6-15(14)13-17/h3-13H,1-2H3 |
Clé InChI |
RGYAGKVUDLVFOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2 |
| 613-65-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-9-phenyl-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1658422.png)
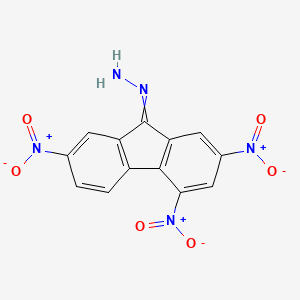
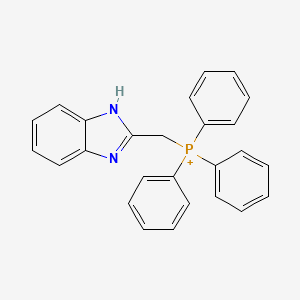
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B1658427.png)
![N-[1-(4-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1658428.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1658430.png)
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B1658431.png)
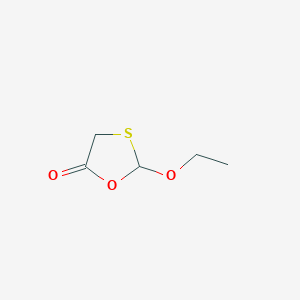
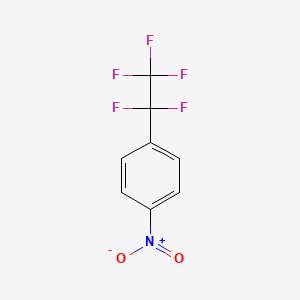
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one](/img/structure/B1658439.png)

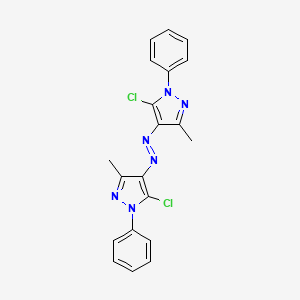
![3-bromo-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1658443.png)
![2-(biphenyl-4-yloxy)-N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B1658444.png)
